3-chloro-N-(3-cyanothiophen-2-yl)benzamide
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Overview
Description
The compound “3-chloro-N-(3-cyanothiophen-2-yl)benzamide” is a type of organic compound. It contains a benzamide group, which is a common feature in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . These techniques could potentially be used to analyze the structure of “3-chloro-N-(3-cyanothiophen-2-yl)benzamide”.Chemical Reactions Analysis
Cyanoacetamides, which are similar to the compound , are known to possess both electrophilic and nucleophilic properties. The typical nucleophilic positions are NH and C-2 with reactivity order C-2 > NH .Scientific Research Applications
Colorimetric Sensing of Fluoride Anions
Research on benzamide derivatives, such as those related to 3-chloro-N-(3-cyanothiophen-2-yl)benzamide, has shown applications in the colorimetric sensing of fluoride anions. A study by Younes et al. (2020) synthesized a series of benzamide derivatives that exhibited a significant color transition when exposed to fluoride anions, demonstrating potential for naked-eye detection of fluoride in solutions. This finding is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, showcasing the compound's utility in chemical sensing technologies (Younes et al., 2020).
Synthesis and Structural Analysis
The synthesis and structural characterization of related compounds provide insights into the broader applications of 3-chloro-N-(3-cyanothiophen-2-yl)benzamide. Arsenyan et al. (2013) developed methods for the preparation of derivatives of benzoselenophene, including cyano and acylamino derivatives, indicating the versatility of related compounds in synthesizing heterocyclic compounds with potential pharmacological activities (Arsenyan et al., 2013).
Molecular Conformations and Hydrogen Bonding
The study of molecular conformations and hydrogen bonding in closely related compounds, as conducted by Sagar et al. (2018), explores the structural aspects of benzamide derivatives. Their research on N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides revealed various molecular conformations and hydrogen bonding patterns, offering a foundation for understanding the intermolecular interactions and stability of 3-chloro-N-(3-cyanothiophen-2-yl)benzamide derivatives (Sagar et al., 2018).
Antipathogenic Activity
Research into the antipathogenic activity of thiourea derivatives, as studied by Limban et al. (2011), suggests potential biomedical applications for benzamide derivatives. Their synthesis and testing of acylthioureas for antibacterial properties, especially against biofilm-forming bacteria, highlight the possible use of 3-chloro-N-(3-cyanothiophen-2-yl)benzamide in developing new antimicrobial agents (Limban et al., 2011).
Mechanism of Action
Target of Action
The primary target of 3-chloro-N-(3-cyanothiophen-2-yl)benzamide is the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase, a bacterial enzyme involved in cell wall synthesis . This enzyme plays a crucial role in the life cycle of bacteria, making it an attractive target for antibacterial drugs.
Biochemical Pathways
The affected pathway is the bacterial cell wall synthesis pathway. By inhibiting the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase, 3-chloro-N-(3-cyanothiophen-2-yl)benzamide prevents the formation of peptidoglycan, a key component of the bacterial cell wall . This disruption leads to downstream effects such as cell lysis and death.
Result of Action
The molecular effect of 3-chloro-N-(3-cyanothiophen-2-yl)benzamide’s action is the inhibition of the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase . On a cellular level, this results in the disruption of cell wall synthesis, leading to bacterial cell death.
properties
IUPAC Name |
3-chloro-N-(3-cyanothiophen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-10-3-1-2-8(6-10)11(16)15-12-9(7-14)4-5-17-12/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHGPRXBBOEEMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-cyanothiophen-2-yl)benzamide |
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